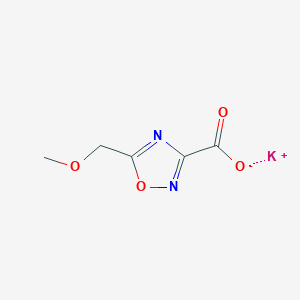

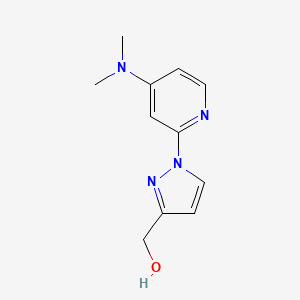

![molecular formula C14H26O2 B1405742 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 1785759-54-7](/img/structure/B1405742.png)

3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane

Overview

Description

3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol1.

Synthesis Analysis

The synthesis of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is not widely documented in the literature. However, related compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione have been synthesized through reactions with hexaethyltriamido-phosphite in the presence of diethylammonium chloride2.Molecular Structure Analysis

The molecular structure of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is not directly available in the literature. However, related compounds such as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one have been analyzed3.Chemical Reactions Analysis

The specific chemical reactions involving 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, related compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione have been studied2.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature.Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and Structural Formation : The compound 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, as part of its derivatives, has been used in a reaction to form stable quasiphosphonium salts, demonstrating its reactivity and potential in synthesis processes (Bogdanov et al., 2006). Additionally, its structure has been a subject of crystallographic studies, revealing intricate molecular arrangements and interactions, such as hydrogen bonds and N—H⋯O linkages (Stepanovs et al., 2015).

Advanced Material Synthesis

- Polymer Development and Hydrolysis : Compounds derived from 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane have been pivotal in creating complex and rigid structures like CaG diol, leading to the development of polyesters with significant thermal stability and adjustable hydrolytic degradation rates (Park et al., 2017).

Catalysis and Organic Synthesis

- Catalytic Applications and Ligand Synthesis : The structure of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane has been utilized in the synthesis of Zn(II) complexes, which have shown effectiveness as pre-catalysts in polymerization processes, highlighting the compound's role in promoting stereoselective reactions and catalysis (Cho et al., 2018).

Spectroscopy and Optical Studies

- Chiroptical Properties and Spectroscopy : The chiral nature of compounds related to 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane has been the focal point in spectroscopic studies, particularly involving circular dichroism, circularly polarized luminescence, and fluorescence spectra, offering insights into the compound's optical activity and potential applications in enantioselective synthesis (Longhi et al., 2013).

Medical and Biological Research

- Antiviral Activities : Research has shown that derivatives containing the 1,7,7-trimethylbicyclo[2.2.1]heptane fragment, closely related to the core structure of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, exhibit promising inhibitory activity against the influenza A(H1N1) virus, indicating potential therapeutic applications (Sokolova et al., 2021).

Safety And Hazards

The safety and hazards associated with 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, related compounds such as 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione have hazard statements including H302-H315-H319-H3354.

Future Directions

The future directions for research on 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, given the interest in bicyclic compounds in the field of organic chemistry, it is likely that further studies will be conducted to explore its properties and potential applications.

properties

IUPAC Name |

3,3-diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)10-13(5)9-8-11(14)12(13,3)4/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTXIHCAZPCYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC2(CCC1C2(C)C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)

![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)

![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)

![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)